6-Aminoazepan-2-one hydrochloride
CAS No.: 1292369-18-6
Cat. No.: VC0170635
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.633
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1292369-18-6 |
---|---|
Molecular Formula | C6H13ClN2O |
Molecular Weight | 164.633 |
IUPAC Name | 6-aminoazepan-2-one;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H |
Standard InChI Key | QUXLWSYWZOMWDX-UHFFFAOYSA-N |
SMILES | C1CC(CNC(=O)C1)N.Cl |
Introduction
Chemical Identity and Structure
6-Aminoazepan-2-one hydrochloride consists of a seven-membered azepane ring with an amino group at the 6-position and a lactam functionality. The compound exists as the hydrochloride salt, enhancing its stability and solubility in polar solvents compared to its free base form. The molecular structure features a nitrogen-containing heterocycle that provides multiple sites for potential chemical modifications and interactions.
Chemical Identifiers and Properties
The compound is uniquely identified through various systematic nomenclature systems and chemical databases. Below is a comprehensive table of identifiers and fundamental properties:
Property | Value |
---|---|
Chemical Formula | C₆H₁₃ClN₂O |
Molecular Weight | 164.63 g/mol |
CAS Number | 1292369-18-6 |
IUPAC Name | 6-aminoazepan-2-one;hydrochloride |
MDL Number | MFCD15529629 |
PubChem CID | 69564348 |
Standard InChI | InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H |
InChI Key | QUXLWSYWZOMWDX-UHFFFAOYSA-N |
SMILES | C1CC(CNC(=O)C1)N.Cl |
The compound's structure incorporates both a carbonyl group (part of the lactam functionality) and a primary amine, providing multiple sites for potential hydrogen bonding and chemical reactivity .
Structural Features and Bonding
The seven-membered ring of 6-aminoazepan-2-one hydrochloride contains a lactam functionality (cyclic amide) with the carbonyl at position 2 and an amino group at position 6. This arrangement creates an interesting distribution of electron density throughout the molecule. The hydrochloride portion forms an ionic bond with the primary amine, resulting in a positively charged ammonium group that significantly affects the compound's solubility and reactivity profiles.
The presence of both nucleophilic (amine) and electrophilic (carbonyl) centers within the same molecule provides diverse reactivity, making it potentially valuable as a building block in organic synthesis. The conformational flexibility of the seven-membered ring also contributes to its chemical behavior and potential binding capabilities .
Analytical Considerations
The identification and purity assessment of 6-aminoazepan-2-one hydrochloride can be accomplished through various analytical techniques, leveraging its unique structural features and physicochemical properties.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be suitable for analyzing 6-aminoazepan-2-one hydrochloride, particularly using reverse-phase conditions due to its polar nature. The compound's UV absorption, attributed to the carbonyl group, would facilitate detection, although sensitivity might be limited compared to compounds with stronger chromophores.
Gas chromatography may require derivatization due to the compound's polarity and potential thermal instability of the salt form. Mass spectrometric detection would provide additional specificity and sensitivity in either chromatographic approach.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structure confirmation and purity assessment of 6-aminoazepan-2-one hydrochloride:
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¹H NMR would show characteristic patterns for the methylene groups in the seven-membered ring
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¹³C NMR would display a distinctive carbonyl carbon resonance at approximately 170-180 ppm
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Nitrogen-based NMR techniques could provide additional structural insights
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the ammonium and lactam functionalities, providing complementary structural information .
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